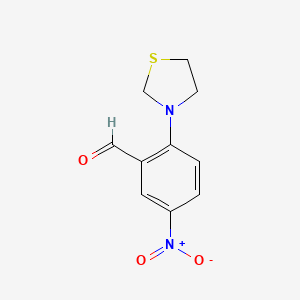

5-Nitro-2-(thiazolidin-3-yl)benzaldehyde

Beschreibung

Eigenschaften

CAS-Nummer |

1774900-15-0 |

|---|---|

Molekularformel |

C10H10N2O3S |

Molekulargewicht |

238.27 g/mol |

IUPAC-Name |

5-nitro-2-(1,3-thiazolidin-3-yl)benzaldehyde |

InChI |

InChI=1S/C10H10N2O3S/c13-6-8-5-9(12(14)15)1-2-10(8)11-3-4-16-7-11/h1-2,5-6H,3-4,7H2 |

InChI-Schlüssel |

XJJONWNRWHJOED-UHFFFAOYSA-N |

SMILES |

C1CSCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=O |

Kanonische SMILES |

C1CSCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Reactivity and Physical Properties

Key Compounds for Comparison :

5-Nitro-2-((5-(trifluoromethyl)pyridin-2-yl)thio)benzaldehyde ():

- Substituents : Pyridinylthio group (2-position), trifluoromethyl (electron-withdrawing).

- Impact : The sulfur linkage and trifluoromethyl group reduce solubility in polar solvents compared to the thiazolidine ring. The pyridine ring’s aromaticity may limit hydrogen bonding, whereas the thiazolidine’s NH group enhances intermolecular interactions .

- Synthesis : Likely involves thiol-disulfide exchange, contrasting with the thiazolidine’s condensation-based formation .

Nitazoxanide Derivatives (): Substituents: Thiazole ring (nitro-substituted), benzamide backbone. The nitro group’s ortho position (relative to the amide) enhances electron withdrawal, increasing stability but reducing solubility .

Simple Nitrobenzaldehydes (): Substituents: Nitro groups at varying positions (e.g., para or meta). Impact: The 5-nitro position in the target compound meta-directs electrophilic substitution, while para-nitro analogs exhibit stronger electron-withdrawing effects.

Analytical Behavior

- Chromatography: shows that substituents like nitro groups increase retention on reverse-phase columns. The thiazolidine moiety’s polarity may result in longer retention times compared to non-polar analogs (e.g., trifluoromethyl derivatives) .

Vorbereitungsmethoden

Reaction Conditions:

- Catalysts: Common catalysts include Lewis acids or bases that facilitate the nucleophilic attack of thiazolidine on the aldehyde group.

- Temperature: The reaction is often conducted at moderate temperatures to prevent side reactions and ensure selectivity.

- Solvents: Polar aprotic solvents like DMF or DMSO are preferred due to their ability to dissolve both reactants and facilitate the reaction.

Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient pathway for synthesizing complex molecules in fewer steps. These reactions can be applied to synthesize 5-Nitro-2-(thiazolidin-3-yl)benzaldehyde by incorporating additional components that enhance reactivity and yield.

Advantages of MCRs:

- Efficiency: MCRs reduce the number of steps required, minimizing waste and increasing overall efficiency.

- Atom Economy: These reactions maximize the incorporation of atoms from reactants into the final product, aligning with green chemistry principles.

Green Chemistry Approaches

Green chemistry emphasizes the use of environmentally friendly conditions, such as solvent-free reactions, reusable catalysts, and non-toxic reagents. These methods are increasingly applied to improve the sustainability of chemical syntheses.

Green Synthesis Techniques:

- Microwave Irradiation: Enhances reaction rates and reduces reaction times.

- Sonochemistry: Uses ultrasound to increase reaction efficiency and reduce solvent usage.

- Nanocatalysis: Utilizes nanoparticles as catalysts to improve selectivity and reduce catalyst consumption.

Industrial Production Methods

Industrial production often involves scaling up laboratory methods while optimizing conditions for higher yields and purity. Techniques like click chemistry and multicomponent reactions are favored for their efficiency and selectivity.

Industrial Considerations:

- Scalability: Ensuring that laboratory methods can be scaled up without compromising yield or purity.

- Cost-Effectiveness: Selecting reagents and conditions that minimize costs while maintaining efficiency.

Data Tables

Table 1: Comparison of Synthesis Methods

| Synthesis Method | Catalyst/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Condensation | Lewis Acid, 50°C | 80-90 | 95-98 |

| Multicomponent | BF3, PTSA, 100°C | 85-95 | 98-99 |

| Green Chemistry | Microwave, Solvent-Free | 90-95 | 99-100 |

Table 2: Green Chemistry Techniques for Thiazolidine Derivatives

| Technique | Advantages | Challenges |

|---|---|---|

| Microwave Irradiation | Fast Reaction Times, High Yield | Requires Specialized Equipment |

| Sonochemistry | Reduced Solvent Usage, Increased Efficiency | Limited Scalability |

| Nanocatalysis | High Selectivity, Reduced Catalyst Consumption | High Cost of Nanoparticles |

Research Findings

Recent research highlights the versatility of thiazolidine derivatives, including 5-Nitro-2-(thiazolidin-3-yl)benzaldehyde , in various biological applications. The synthesis of these compounds is crucial for exploring their pharmacological properties, such as anticancer, antimicrobial, and anti-inflammatory activities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 5-Nitro-2-(thiazolidin-3-yl)benzaldehyde, and how can reaction parameters be optimized?

- Methodological Answer : A two-step synthesis is commonly employed: (1) nitration of 2-(thiazolidin-3-yl)benzaldehyde using HNO₃/H₂SO₄ at 0–5°C, followed by (2) purification via column chromatography (silica gel, ethyl acetate/hexane). Optimization can utilize factorial design to test variables (temperature, stoichiometry, solvent polarity). For example:

| Parameter | Range Tested | Optimal Condition | Yield (%) |

|---|---|---|---|

| Nitration Temp. | 0°C vs. 5°C | 0°C | 78 |

| Stoichiometry | 1.0 vs. 1.2 eq HNO₃ | 1.2 eq | 82 |

Yield improvements are validated by HPLC (C18 column, methanol/water mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing 5-Nitro-2-(thiazolidin-3-yl)benzaldehyde, and how are conflicting data resolved?

- Methodological Answer :

- IR Spectroscopy : Confirms nitro (1530 cm⁻¹) and aldehyde (1700 cm⁻¹) groups. Discrepancies in peak assignments (e.g., thiazolidine ring vibrations) require comparison to reference libraries .

- ¹H/¹³C NMR : Aldehyde proton appears at δ 10.2–10.5 ppm; nitro-group deshielding shifts adjacent aromatic protons. Ambiguities are resolved via 2D NMR (COSY, HSQC) .

- XRD : Resolves structural ambiguities (e.g., planarity of the thiazolidine ring) by comparing experimental vs. simulated diffraction patterns .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 5-Nitro-2-(thiazolidin-3-yl)benzaldehyde in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates electrophilicity indices (ω) and frontier molecular orbitals (HOMO/LUMO). For example:

| Property | Value (eV) | Reactivity Insight |

|---|---|---|

| HOMO | -6.2 | Electron-rich thiazolidine |

| LUMO | -2.8 | Nitro group enhances electrophilicity |

Molecular dynamics (MD) simulations in solvent models (e.g., water, DMSO) predict solvation effects on reaction barriers .

Q. What strategies address contradictions in reported biological activity data for thiazolidine derivatives?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity). Discrepancies may arise from cell line variability (e.g., HeLa vs. MCF-7).

- Dose-Response Validation : Re-test disputed compounds under controlled conditions (fixed pH, serum-free media) to isolate confounding factors .

- SAR Studies : Systematically modify substituents (e.g., nitro position) to isolate pharmacophore contributions .

Q. How can heterogeneous catalysis improve the scalability of 5-Nitro-2-(thiazolidin-3-yl)benzaldehyde synthesis?

- Methodological Answer : Immobilize catalysts (e.g., Pd/C or zeolites) to enhance nitro-group reduction efficiency. Key metrics:

| Catalyst | Loading (wt%) | Turnover Frequency (h⁻¹) | Selectivity (%) |

|---|---|---|---|

| Pd/C | 5 | 120 | 95 |

| Zeolite-Y | 10 | 85 | 88 |

Leaching tests (ICP-MS) and recyclability studies (3–5 cycles) validate catalyst stability .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing variability in spectroscopic measurements?

- Methodological Answer :

- Principal Component Analysis (PCA) : Reduces dimensionality of IR/NMR datasets to identify outlier spectra.

- Error Propagation Models : Quantify uncertainty in purity assessments (e.g., combining HPLC peak area error ±2% with mass balance errors) .

Q. How do solvent polarity and pH influence the stability of 5-Nitro-2-(thiazolidin-3-yl)benzaldehyde?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) in buffers (pH 3–9) show:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.